molecular formula C11H15ClN2O3 B1477223 5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097995-49-6

5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1477223
CAS No.: 2097995-49-6
M. Wt: 258.7 g/mol
InChI Key: JCNRJLCJQFYKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a bicyclic pyrrolopyrrole-dione derivative with a 2-methyl group on the nitrogen atom and a 2-chlorobutanoyl substituent at the 5-position. Its molecular formula is C₁₁H₁₅ClN₂O₃, with a molecular weight of 258.7 g/mol and a purity of ≥95% . The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core features two fused pyrrole rings, partially saturated to enhance stability. The 2-chlorobutanoyl group introduces a halogenated acyl chain, which may influence reactivity and biological activity.

Synthetic routes for related compounds involve visible-light-catalyzed [3+2] cycloadditions between azirines and maleimides, yielding dihydropyrrolo[3,4-c]pyrrole-diones in 55–99% yields .

Properties

IUPAC Name

5-(2-chlorobutanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-3-8(12)11(17)14-4-6-7(5-14)10(16)13(2)9(6)15/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNRJLCJQFYKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2C(C1)C(=O)N(C2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among analogs of this compound are critical for understanding their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(2-Chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (Target) 2-Methyl (N), 2-chlorobutanoyl (C5) C₁₁H₁₅ClN₂O₃ 258.7 ≥95% purity; lab use only
5-(2-Chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione No N-substituent, 2-chlorobutanoyl C₁₀H₁₃ClN₂O₃ 244.67 Discontinued product; minimal purity 95%
5-(3-Chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-Ethyl (N), 3-chloropropanoyl (C5) C₁₀H₁₃ClN₂O₃* N/A Requires strict storage conditions
5-(2-Chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Shorter acyl chain (chloroacetyl) C₉H₉ClN₂O₃* N/A High reactivity due to shorter chain
5-(2-Chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-Methyl (N), 2-chloropropanoyl C₁₀H₁₂ClN₂O₃* N/A Priced at $361/0.25g (95%+ purity)
5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Benzyl substituent (C5) C₁₃H₁₄N₂O₂ 230.27 Available at $72/mg; research chemical

Key Observations:

Substituent Effects: Acyl Chain Length: The target compound’s 2-chlorobutanoyl group (4-carbon chain) may enhance lipophilicity compared to shorter analogs like 5-(2-chloroacetyl) (2-carbon) or 5-(3-chloropropanoyl) (3-carbon) derivatives. This could influence membrane permeability in biological systems.

Synthetic Accessibility :

  • The visible-light-catalyzed method () is scalable for pyrrolo[3,4-c]pyrrole-diones but requires optimization for halogenated acyl chains.

Safety and Storage :

  • Halogenated derivatives (e.g., ) demand stringent storage conditions (avoiding heat, moisture) and PPE usage due to reactivity .

Commercial Availability :

  • Derivatives like the benzyl-substituted analog () are marketed for research, while others (e.g., ) are discontinued, reflecting variable demand .

Preparation Methods

Core Synthesis of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is typically synthesized via cyclization reactions involving:

  • Starting materials: Cyclopentane-1,2-dicarboxylic anhydride or derivatives.
  • Key steps: Formation of the imide ring system through condensation with amines or ammonia sources, followed by ring closure to generate the bicyclic pyrrole-dione structure.
  • Reaction conditions: Acidic or basic catalysis under reflux or controlled heating to facilitate cyclization.

This method is supported by literature on related pyrrolo[3,4-c]pyrrole-1,3-dione polymers and small molecules, which emphasize the importance of selecting appropriate amine components and controlling temperature to achieve high yields and purity.

Acylation with 2-Chlorobutanoyl Group

The critical functionalization step is the attachment of the 2-chlorobutanoyl group at the 5-position, typically achieved by:

  • Friedel-Crafts acylation using 2-chlorobutanoyl chloride as the acylating agent.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to activate the acyl chloride.
  • Solvents: Non-nucleophilic solvents like dichloromethane or chloroform.
  • Temperature: Low temperatures (0–5 °C) initially to control reactivity, followed by warming to room temperature to complete the reaction.

This step requires careful stoichiometric control to prevent polyacylation or decomposition of the sensitive pyrrole-dione core.

Purification and Characterization

After synthesis, the compound is purified by:

Characterization is performed by:

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Notes
1 Cyclization Cyclopentane-1,2-dicarboxylic anhydride + amine, acid/base catalysis, heat Formation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core Control temperature for yield
2 Methylation Methyl-substituted amine or methyl iodide, base Introduction of 2-methyl group Avoid over-alkylation
3 Friedel-Crafts Acylation 2-Chlorobutanoyl chloride, AlCl3, DCM, 0–25 °C Attachment of 2-chlorobutanoyl group Control stoichiometry
4 Purification Recrystallization, column chromatography Isolation of pure product Use non-reactive solvents
5 Characterization NMR, MS, elemental analysis Structural and purity confirmation Confirm substitution pattern

Research Findings and Optimization Notes

  • The use of Lewis acid catalysts is crucial for selective acylation without degrading the bicyclic core.
  • Temperature control during acylation prevents side reactions and improves yield.
  • Methylation is more efficient when performed on the amine precursor rather than post-cyclization to avoid regioselectivity issues.
  • Purification steps significantly affect the final purity; multiple recrystallizations may be required.
  • The overall yield depends heavily on the purity of starting materials and the precision of reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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